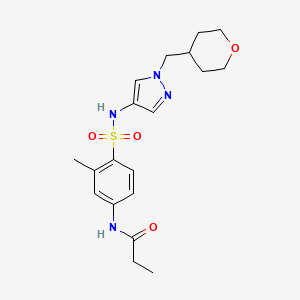

N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide” is a compound that is part of the aminopyridine derivatives. These derivatives are used as selective ALK-2 inhibitors . The ALK-2, also known as activin A receptor, type I (ACVR1) or as serine threonine protein kinase receptor R1 (SKR1), is a protein kinase which in humans is encoded by the ACVR1 gene . This compound is used in the treatment of heterotopic ossification and fibrodysplasia ossificans progressiva .

Molecular Structure Analysis

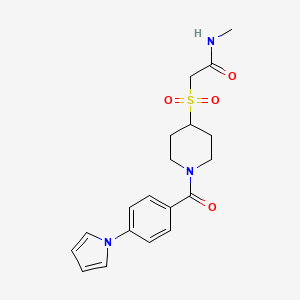

The molecular formula of the compound is C21H33N3O4S. The molecular weight is 423.57.Aplicaciones Científicas De Investigación

Anticancer Properties

This compound exhibits potential as an anticancer agent. Its unique structure allows it to interact with specific cellular targets, inhibiting tumor growth and metastasis. Researchers are investigating its effectiveness against various cancer types, including leukemia, breast cancer, and lung cancer .

Antibacterial Activity

Studies have explored the compound’s antibacterial properties. It interacts with oxidoreductase enzymes, disrupting bacterial cell function. The binding site interactions involve hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues .

Antioxidant Effects

As a polytopic molecule, it may act as an antioxidant by neutralizing free radicals and protecting cells from oxidative damage .

Antiviral Potential

Researchers have investigated its antiviral activity, particularly against RNA viruses. The compound’s structure suggests it could interfere with viral replication processes .

Agrochemical Applications

Certain 1,4-disubstituted 1H-1,2,3-triazoles (related compounds) have agrochemical applications. While not directly studied for this compound, it falls within the same chemical class and may have similar effects .

Plant Hormone Analog

The compound shares structural similarities with indole-3-acetic acid, a plant hormone. Further research is needed, but it could potentially influence plant growth and development .

Mecanismo De Acción

Target of Action

The primary target of this compound is EZH2 , a histone-lysine N-methyltransferase enzyme . EZH2 is part of the Polycomb-group (PcG) family, which are involved in maintaining the transcriptional repressive state of genes over successive cell generations .

Mode of Action

This compound acts as a selective inhibitor of EZH2 . It binds to EZH2 and inhibits its activity, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27Me3), a mark of transcriptional repression . This results in the reactivation of genes that were previously silenced .

Biochemical Pathways

The inhibition of EZH2 affects several biochemical pathways. It leads to the upregulation of genes involved in neuronal differentiation and the downregulation of genes involved in the Hedgehog signaling pathway . It also reduces the expression of oncogenes such as MYC and EZH2 itself .

Pharmacokinetics

The compound has a melting point of >162°C and a predicted boiling point of 750.8±60.0 °C . It is soluble in DMSO at least up to 25 mg/ml . The compound has a predicted density of 1.163±0.06 g/cm3 . It is stable in DMSO solution at -20°C for up to one month .

Result of Action

The compound’s action results in strong antiproliferative effects in cells with wild-type or mutated SMARCB1 . It induces the expression of genes involved in neuronal differentiation and cell cycle inhibition . In EZH2 mutant lymphoma cells, the antiproliferative effects of the compound are enhanced by hydrocortisone or dexamethasone .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-methyl-4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S/c1-3-19(24)21-16-4-5-18(14(2)10-16)28(25,26)22-17-11-20-23(13-17)12-15-6-8-27-9-7-15/h4-5,10-11,13,15,22H,3,6-9,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZBSJHFMMDNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Chloro-5-fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2812587.png)

![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2812593.png)

![tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2812603.png)

![5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2812606.png)